L-Alanyl-O-(4-chlorobenzoyl)-L-serine
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Overview
Description
L-Alanyl-O-(4-chlorobenzoyl)-L-serine is a synthetic compound that belongs to the class of peptides Peptides are short chains of amino acids linked by peptide bonds This compound is characterized by the presence of an alanyl group, a chlorobenzoyl group, and a serine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-(4-chlorobenzoyl)-L-serine typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.
Coupling Reaction: The alanyl and serine residues are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of Chlorobenzoyl Group: The chlorobenzoyl group is introduced through an acylation reaction using 4-chlorobenzoyl chloride.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. The process includes solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support and then cleaved to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-O-(4-chlorobenzoyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can be used to modify the chlorobenzoyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue may yield a hydroxylated product, while substitution at the chlorobenzoyl group can result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Alanyl-O-(4-chlorobenzoyl)-L-serine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways and molecular mechanisms depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-serine: Lacks the chlorobenzoyl group, making it less hydrophobic and potentially less bioactive.
L-Alanyl-O-benzoyl-L-serine: Contains a benzoyl group instead of a chlorobenzoyl group, which may affect its reactivity and interactions.
Uniqueness
L-Alanyl-O-(4-chlorobenzoyl)-L-serine is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s hydrophobicity, reactivity, and ability to interact with specific molecular targets.
Properties
CAS No. |
921934-45-4 |
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Molecular Formula |
C13H15ClN2O5 |
Molecular Weight |
314.72 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-chlorobenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C13H15ClN2O5/c1-7(15)11(17)16-10(12(18)19)6-21-13(20)8-2-4-9(14)5-3-8/h2-5,7,10H,6,15H2,1H3,(H,16,17)(H,18,19)/t7-,10-/m0/s1 |
InChI Key |
DLCKWGQPDBNVPQ-XVKPBYJWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](COC(=O)C1=CC=C(C=C1)Cl)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)C1=CC=C(C=C1)Cl)C(=O)O)N |
Origin of Product |
United States |
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